Cas no 20126-74-3 (β-Carotenone)

β-Carotenone is a ketone derivative of β-carotene, characterized by its distinct molecular structure featuring a conjugated polyene chain terminated by a carbonyl group. This compound is of interest in organic synthesis and photochemical research due to its role as an intermediate in the oxidative degradation of carotenoids. Its extended π-electron system contributes to unique spectroscopic properties, making it useful in studies of light absorption and energy transfer. β-Carotenone also serves as a precursor for synthesizing specialized carotenoid analogs, enabling investigations into structure-activity relationships. Its stability under controlled conditions and well-defined reactivity profile make it a valuable reference material in analytical and synthetic chemistry applications.
β-Carotenone structure
β-Carotenone structure
Product name:β-Carotenone
CAS No:20126-74-3
MF:C40H56O4
MW:600.87
CID:2072289
PubChem ID:20055197

β-Carotenone Chemical and Physical Properties

Names and Identifiers

    • (all-E)-6,6,10,14,19,23,27,27-octamethyl-dotriaconta-8,10,12,14,16,18,20,22,24-nonaene-2,7,26,31-tetraone
    • 5,5'-Dimethyl-1,2,5,6,1',2',5',6'-octahydro-16,16'-dinor-psi,psi'-carotin-1,6,1',6'-tetraon
    • 5,6
    • 5',6'-diseco-beta,beta-carotene-5,6,5',6'-tetraone
    • 5',6'-Diseco-beta,beta-carotin-5,6,5',6'-tetraon
    • 6,6,10,14,19,23,27,27-Octamethyl-dotriaconta-8t,10t,12t,14t,16t,18t,20t,22t,24t-nonaen-2,7,26,31-tetraon
    • 6.6.10.14.19.23.27.27-Octamethyl-dotriacontanonaen-(8.10.12.14.16.18.20.22.24)-tetron-(2.7.26.31)
    • beta-carotenone
    • (8E,10E,12E,14E,16E,18E,20E,22E,24E)-6,6,10,14,19,23,27,27-Octamethyl-8,10,12,14,16,18,20,22,24-dotriacontanonaene-2,7,26,31-tetrone
    • 20126-74-3
    • Q63395294
    • SCHEMBL1462784
    • DTXSID301102175
    • beta-Carotenone
    • β-Carotenone
    • Inchi: InChI=1S/C40H56O4/c1-31(19-13-21-33(3)25-27-37(43)39(7,8)29-15-23-35(5)41)17-11-12-18-32(2)20-14-22-34(4)26-28-38(44)40(9,10)30-16-24-36(6)42/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+
    • InChI Key: UQKVQNUNGXYNOJ-JLTXGRSLSA-N
    • SMILES: CC(=O)CCCC(C)(C)C(=O)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C(C)(C)CCCC(=O)C)C)C

Computed Properties

  • Exact Mass: 600.41786026g/mol
  • Monoisotopic Mass: 600.41786026g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 44
  • Rotatable Bond Count: 20
  • Complexity: 1170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 9
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 10
  • Topological Polar Surface Area: 68.3Ų

β-Carotenone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C184240-10mg
β-Carotenone
20126-74-3
10mg
1200.00 2021-08-15
TRC
C184240-0.5mg
β-Carotenone
20126-74-3
0.5mg
$ 1650.00 2022-06-06
TRC
C184240-.5mg
β-Carotenone
20126-74-3
.5mg
$ 1992.00 2023-04-18
TRC
C184240-1mg
β-Carotenone
20126-74-3
1mg
150.00 2021-08-15
TRC
C184240-0.25mg
β-Carotenone
20126-74-3
0.25mg
$ 925.00 2022-06-06
TRC
C184240-.25mg
β-Carotenone
20126-74-3
.25mg
$ 1120.00 2023-04-18

Additional information on β-Carotenone

Recent Advances in β-Carotenone (20126-74-3) Research: Implications for Chemical Biology and Pharmaceutical Applications

β-Carotenone (CAS: 20126-74-3), a naturally occurring carotenoid derivative, has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, structurally related to β-carotene, exhibits unique chemical properties that make it a promising candidate for various therapeutic and diagnostic applications. Recent studies have focused on elucidating its molecular mechanisms, synthetic pathways, and biological activities, paving the way for its utilization in drug development and biomedical research.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic optimization of β-Carotenone, highlighting its improved stability and bioavailability compared to its parent compound, β-carotene. The researchers employed a novel catalytic oxidation method to enhance the yield and purity of β-Carotenone, achieving a scalable production process suitable for industrial applications. These advancements address previous challenges associated with the compound's synthesis, making it more accessible for further research and development.

In the realm of oncology, β-Carotenone has demonstrated potent antioxidant and anti-inflammatory properties, as evidenced by a 2024 preclinical study in Cancer Research. The study revealed that β-Carotenone selectively targets reactive oxygen species (ROS) in cancer cells, inducing apoptosis while sparing healthy tissues. This selective cytotoxicity positions β-Carotenone as a potential adjuvant therapy for ROS-driven malignancies, such as pancreatic and lung cancers. Furthermore, its ability to modulate NF-κB signaling pathways suggests broader applications in inflammatory diseases.

Another groundbreaking study, published in Nature Chemical Biology in early 2024, investigated the role of β-Carotenone in neurodegenerative diseases. The researchers found that β-Carotenone crosses the blood-brain barrier and exhibits neuroprotective effects by reducing amyloid-beta aggregation and tau hyperphosphorylation in Alzheimer's disease models. These findings open new avenues for developing β-Carotenone-based therapeutics for neurodegenerative disorders, complementing existing treatment strategies.

Beyond therapeutic applications, β-Carotenone has also shown promise in diagnostic imaging. A recent study in ACS Chemical Biology reported the development of β-Carotenone-derived fluorescent probes for real-time tracking of lipid peroxidation in live cells. These probes offer high specificity and sensitivity, enabling researchers to study oxidative stress dynamics with unprecedented precision. Such tools could revolutionize our understanding of oxidative damage in diseases like atherosclerosis and diabetes.

Despite these advancements, challenges remain in translating β-Carotenone research into clinical applications. Pharmacokinetic studies are needed to optimize dosing regimens, and large-scale clinical trials must validate its safety and efficacy in human populations. Nevertheless, the growing body of evidence underscores β-Carotenone's potential as a versatile compound in chemical biology and pharmaceutical research. Future studies should focus on exploring its synergistic effects with existing therapies and developing targeted delivery systems to enhance its therapeutic index.

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